![molecular formula C11H13ClO3S B2659885 (2-Phenyloxolan-2-yl)methanesulfonyl chloride CAS No. 2166793-56-0](/img/structure/B2659885.png)
(2-Phenyloxolan-2-yl)methanesulfonyl chloride
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Overview
Description
“(2-Phenyloxolan-2-yl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 2166793-56-0 . It has a molecular weight of 260.74 . The IUPAC name for this compound is (2-phenyltetrahydrofuran-2-yl)methanesulfonyl chloride .
Molecular Structure Analysis
The InChI code for (2-Phenyloxolan-2-yl)methanesulfonyl chloride is 1S/C11H13ClO3S/c12-16(13,14)9-11(7-4-8-15-11)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
One-Pot Synthesis of Benzoxazoles
A study by Kumar, Rudrawar, and Chakraborti (2008) discusses the use of methanesulfonic acid in the efficient synthesis of 2-substituted benzoxazoles from carboxylic acids. This process demonstrates the reagent's utility in facilitating reactions that yield high-value chemical products with broad applicability in pharmaceuticals and agrochemicals. Read more.
Electrochemical Properties in Ionic Liquids
Research by Su, Winnick, and Kohl (2001) explores the electrochemical properties of vanadium pentoxide in a methanesulfonyl chloride-aluminum chloride ionic liquid. This study highlights the potential of using methanesulfonyl chloride in energy storage technologies, particularly in enhancing the performance of cathode materials for batteries. Read more.
Synthesis of 3-(Phenylsulfonyl)pyrrolidines
Craig, Jones, and Rowlands (2000) report on the synthesis of 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines, demonstrating the application of (phenylsulfonyl)methane in creating complex organic structures. This research contributes to the development of new methodologies for the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry. Read more.
Catalytic N-Arylation
Rosen et al. (2011) describe a Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides, avoiding genotoxic impurities. This method emphasizes the role of methanesulfonyl chloride in facilitating safer synthetic routes for the production of complex organic molecules, potentially impacting pharmaceutical synthesis. Read more.
Safety and Hazards
properties
IUPAC Name |
(2-phenyloxolan-2-yl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3S/c12-16(13,14)9-11(7-4-8-15-11)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEVMVHDWNNEBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)(CS(=O)(=O)Cl)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenyloxolan-2-yl)methanesulfonyl chloride |
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